Potency in NSCLC Cell Lines: Ganetespib vs. 17-AAG
Ganetespib demonstrates markedly superior potency compared to the first-generation Hsp90 inhibitor 17-AAG across a panel of genetically defined non-small cell lung cancer (NSCLC) cell lines. This difference is quantitative and substantial, with ganetespib requiring concentrations approximately an order of magnitude lower to achieve the same inhibitory effect on cell proliferation [1].
| Evidence Dimension | In vitro proliferation inhibition |
|---|---|
| Target Compound Data | IC50 values range from 2 to 30 nmol/L |
| Comparator Or Baseline | 17-AAG: IC50 values range from 20 to 3,500 nmol/L |
| Quantified Difference | Ganetespib is approximately 20-fold more potent in isogenic Ba/F3 cells expressing EGFR/ERBB2 mutants, and IC50 values are substantially lower across a panel of NSCLC lines. |
| Conditions | Genomically defined NSCLC cell lines; isogenic Ba/F3 pro-B cells; 72-hour cell viability assay. |
Why This Matters
This quantitative potency advantage suggests that ganetespib can achieve robust target engagement and downstream client protein depletion at significantly lower drug concentrations, potentially leading to a wider therapeutic window in experimental models.
- [1] Shimamura T, Perera SA, Foley KP, Sang J, Rodig SJ, Inoue T, et al. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer. Clin Cancer Res. 2012;18(18):4973-85. View Source
